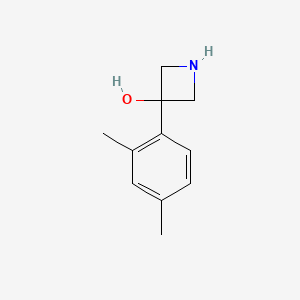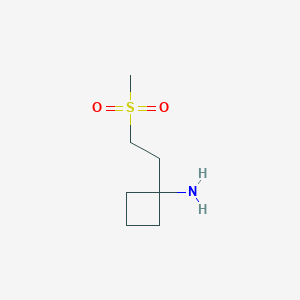
1-(5-Methylfuran-2-yl)cyclopropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methylfuran-2-yl)cyclopropan-1-ol is an organic compound with the molecular formula C8H10O2 and a molecular weight of 138.17 g/mol It features a cyclopropane ring attached to a furan ring substituted with a methyl group at the 5-position and a hydroxyl group at the 1-position
Vorbereitungsmethoden
The synthesis of 1-(5-Methylfuran-2-yl)cyclopropan-1-ol can be achieved through several synthetic routes. One common method involves the cyclopropanation of 5-methylfurfural using diazomethane or similar reagents under controlled conditions . The reaction typically requires a catalyst such as rhodium or copper to facilitate the formation of the cyclopropane ring. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-(5-Methylfuran-2-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form the corresponding alcohol or alkane using reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: The furan ring can undergo electrophilic substitution reactions, where the methyl group can be replaced by other substituents using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(5-Methylfuran-2-yl)cyclopropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism by which 1-(5-Methylfuran-2-yl)cyclopropan-1-ol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate biological pathways and lead to specific physiological effects.
Vergleich Mit ähnlichen Verbindungen
1-(5-Methylfuran-2-yl)cyclopropan-1-ol can be compared with other similar compounds such as:
1-(2-Furyl)cyclopropan-1-ol: Lacks the methyl group, which may affect its reactivity and interactions.
1-(5-Methylfuran-2-yl)ethanol: Contains an ethyl group instead of a cyclopropane ring, leading to different chemical properties.
5-Methylfurfural: The precursor in the synthesis of this compound, which lacks the cyclopropane ring and hydroxyl group.
The uniqueness of this compound lies in its combination of a cyclopropane ring and a furan ring with a hydroxyl group, providing distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H10O2 |
|---|---|
Molekulargewicht |
138.16 g/mol |
IUPAC-Name |
1-(5-methylfuran-2-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C8H10O2/c1-6-2-3-7(10-6)8(9)4-5-8/h2-3,9H,4-5H2,1H3 |
InChI-Schlüssel |
SCAWHDSADBEQTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)C2(CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



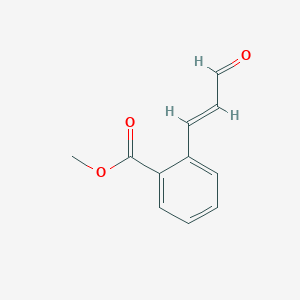

![Tert-butyl 2-[(chlorosulfonyl)methyl]-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13614509.png)
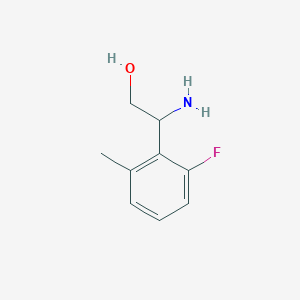
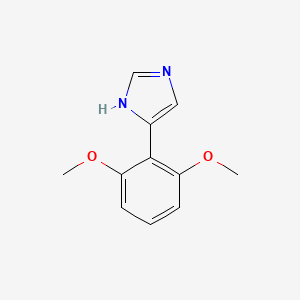

![8-Methyl-N-(prop-2-yn-1-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13614555.png)
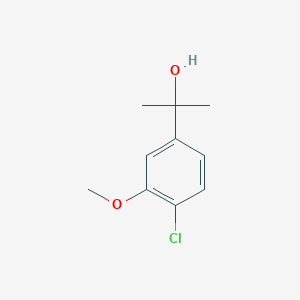
![2-Fluoro-1-[4-(1-methylethyl)phenyl]ethanone](/img/structure/B13614568.png)
